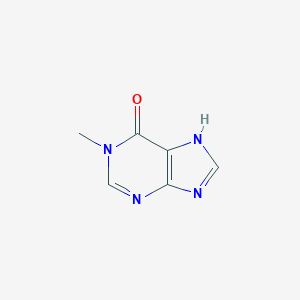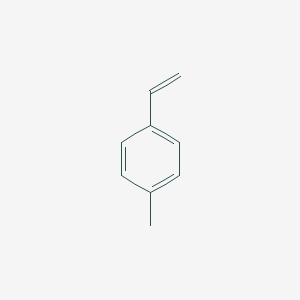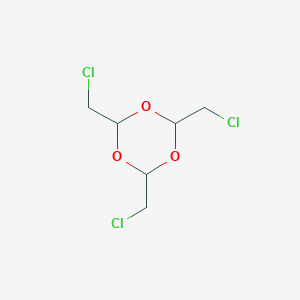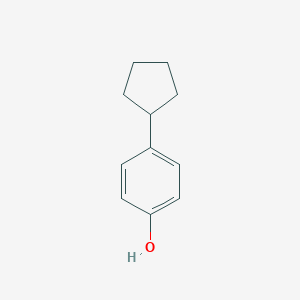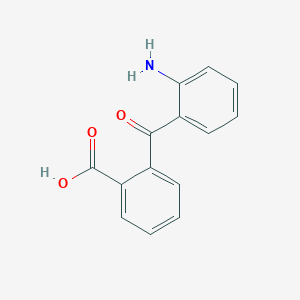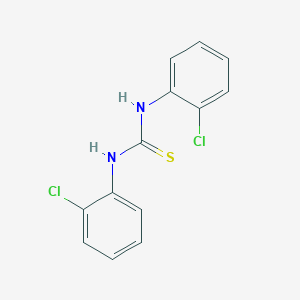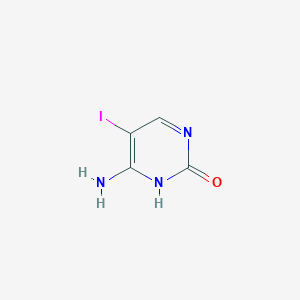
5-Iodocytosine
Vue d'ensemble
Description
5-Iodocytosine, also known as this compound, is a useful research compound. Its molecular formula is C4H4IN3O and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
5-Iodocytosine demonstrated toxic effects in mice at dosages where other similar compounds did not. This toxicity could be mitigated by co-administration of 5-methylcytosine. The study also discussed the metabolic fate of this compound, highlighting differences with 5-iodouracil and proposing catabolism schemes (Bakhle, Creasey, Sartorelli, & Prusoff, 1964).
This compound has been found effective for high-yield photocrosslinking in RNA to its associated protein. This offers a significant improvement over 5-bromouracil, especially in crosslinking yields, and is selective for aromatic amino acid residues (Meisenheimer, Meisenheimer, Willis, & Koch, 1996).
This compound has been used in the synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidites, an important DNA base modification in mammalian genomic DNA. These phosphoramidites enable efficient incorporation into DNA and have implications for epigenetic research (Dai, Song, Pan, & He, 2011).
This compound has been employed in a tandem reaction to synthesize fluorescent bicyclic nucleobase pyrrolcytosine, which has potential applications in SNP analysis (Hudson, Dambenieks, & Viirre, 2005).
Incorporation of this compound into DNA of Herpes Simplex Virus-infected cells has been demonstrated, suggesting its potential use in studying viral replication and possibly as an antiviral agent (Fox, Dobersen, & Greer, 1983).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Iodocytosine is a modified pyrimidine
Result of Action
This compound has been used as an iodinated nucleotide with the single crystals of the 3D DNA designed motif for single anomalous dispersion (SAD) studies . This suggests that it may be used to alter the properties of nucleic acids and potentially affect their interactions with other molecules.
Analyse Biochimique
Biochemical Properties
5-Iodocytosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be used as a chromophore for nucleoprotein photocrosslinking . This property allows it to interact with proteins in a specific manner, which can be useful in studying protein-nucleic acid interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action of this compound is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function
Propriétés
IUPAC Name |
6-amino-5-iodo-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWJVAMULFOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149947 | |
| Record name | 5-Iodocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-44-7 | |
| Record name | 6-Amino-5-iodo-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-iodo-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-iodocytosine exert its antiviral activity against herpes simplex virus (HSV)?
A1: this compound itself is not the active agent. It requires intracellular phosphorylation by viral thymidine kinase (TK), which is present at much higher levels in infected cells compared to uninfected cells. [, ] This selectivity for viral TK contributes to its antiviral efficacy. [] Once phosphorylated, it disrupts viral DNA replication, potentially by acting as a thymidine analog. [, , ]
Q2: Are there differences in the antiviral activity of this compound against different herpesviruses?
A2: Yes, studies show variations in susceptibility among herpesviruses. For example, HSV-1 is generally more susceptible to this compound than equine herpesvirus 1 (EHV-1) and pseudorabies virus (PRV). [] Interestingly, resistance to this compound and certain other analogs seems to correlate with the lack of deoxythymidylate kinase activity in the viral thymidine kinase of these viruses. []
Q3: What resistance mechanisms have been identified for this compound in herpes simplex virus?
A3: A major resistance mechanism observed is the alteration in viral thymidine kinase, specifically a marked decrease in its activity. [] This alteration renders the virus incapable of efficiently phosphorylating this compound, thus conferring resistance. [] Additionally, resistance to this compound often coincides with cross-resistance to other nucleoside analogs like arabinosylthymine and acyclovir. []
Q4: How does this compound affect human cytomegalovirus (HCMV)?
A4: While this compound shows activity against HCMV, its mechanism differs from its action against HSV. Unlike HSV, the selectivity against HCMV is not primarily due to preferential phosphorylation by virus-specific kinases. [] this compound appears to suppress HCMV DNA replication at low concentrations and completely inhibit it at higher concentrations. [] This inhibition seems to be reversible. []
Q5: How is this compound metabolized in the body?
A5: Deamination is a major metabolic pathway for this compound, leading to the formation of 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) as the primary metabolite. [, ] Other identified metabolites include 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)cytosine (FAC) and 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)uracil (FAU), produced via deiodination. [, ] Glucuronide conjugates of this compound, FIAU, FAC, and FAU have also been detected in lower amounts. []
Q6: What is the primary route of elimination for this compound and its metabolites?
A6: The majority of the administered dose of this compound is excreted in urine within 24 hours, primarily as metabolites. [] Fecal excretion and elimination via respiratory CO2 are minimal. [] Biliary excretion also appears to be a minor pathway. []
Q7: Does the route of administration affect the pharmacokinetics of this compound?
A7: Yes, studies in rats show that oral administration results in lower peak plasma concentrations and a longer half-life compared to intravenous administration. [] The absorption of this compound after oral administration appears to occur mainly in the stomach or the upper small intestine. []
Q8: Does this compound penetrate the brain?
A8: Yes, this compound can cross the blood-brain barrier, although the brain-to-plasma concentration ratio remains relatively low. [] Interestingly, a related compound, 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine (FMAU), demonstrates significantly greater brain penetration compared to this compound. []
Q9: What is the molecular formula and molecular weight of this compound?
A9: The molecular formula of this compound is C4H4IN3O, and its molecular weight is 237.01 g/mol.
Q10: Are there any spectroscopic data available for this compound?
A10: While the provided texts do not specify detailed spectroscopic data for this compound, techniques like NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry are commonly employed for the characterization of such compounds.
Q11: Can this compound be used in cross-coupling reactions?
A11: Yes, this compound can undergo palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of various substituents at the 5-position of the cytosine ring, expanding its synthetic utility. [, , ] For instance, the Sonogashira reaction, a specific type of cross-coupling, has been successfully employed to synthesize 5-alkynylcytosines from this compound. []
Q12: Is this compound cytotoxic?
A12: this compound exhibits cytotoxicity, although its selectivity for virus-infected cells versus uninfected cells varies depending on the virus. [, , ] For example, it shows a greater therapeutic index against HCMV compared to HSV-1, indicating a higher tolerance in uninfected cells. [] Modification of the 5-substituent on the cytosine ring can significantly impact cytotoxicity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



